molecular formula C14H13N3O4S B12482419 Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate

Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate

Cat. No.: B12482419
M. Wt: 319.34 g/mol
InChI Key: LXPZYDKPRJDWQV-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with furan-2-carbaldehyde in the presence of a base to form an intermediate, which is then reacted with thiourea and an appropriate oxidizing agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan and pyrimidinone rings can participate in π-π stacking interactions with biological macromolecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a pyrimidinone ring allows for versatile interactions in chemical and biological systems.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

ethyl 2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate

InChI

InChI=1S/C14H13N3O4S/c1-3-20-13(19)8(2)22-14-16-11(10-5-4-6-21-10)9(7-15)12(18)17-14/h4-6,8H,3H2,1-2H3,(H,16,17,18)

InChI Key

LXPZYDKPRJDWQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=C(C(=O)N1)C#N)C2=CC=CO2

Origin of Product

United States

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